Product packaging for Kakkatin(Cat. No.:CAS No. 57960-04-0)

Kakkatin

Cat. No.: B600535
CAS No.: 57960-04-0
M. Wt: 284.26
Attention: For research use only. Not for human or veterinary use.
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Description

Kakkatin is an isoflavone polyphenolic compound isolated from the flowers of Puerariae Flos (Gehua) . Modern pharmacological studies have confirmed that plant-derived compounds from Puerariae Flos possess significant biological activities, serving as a research basis for its traditional use against liver damage, tumors, and inflammation . Recent research has demonstrated that this compound and its synthetic derivatives exhibit specific and potent anti-tumor activity. One study showed that a modified this compound derivative increased inhibitory activity against hepatocellular carcinoma (HCC) SMMC-7721 cells by approximately 30 times compared to the parent compound, with an IC50 value of 2.5 μM . The proposed mechanism of action for this activity is primarily related to the upregulation of PDE3B and NFKB1 target proteins within the cAMP signaling pathway, leading to the inhibition of cell proliferation, invasion, and metastasis, as well as the induction of apoptosis and G2/M cell cycle arrest . As a key compound in Puerariae Flos, this compound is also of interest in network pharmacology and exploratory research for ameliorating inflammatory responses . This product is intended for research purposes only.

Properties

CAS No.

57960-04-0

Molecular Formula

C16H12O5

Molecular Weight

284.26

Synonyms

Isoglycitein;  6,4'-Dihydroxy-7-methoxyisoflavone

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Kakkatin

Isolation Strategies from Botanical Sources

The primary botanical source for Kakkatin discussed in research is Puerariae flos. nih.govresearchgate.netwjgnet.comresearchgate.netresearchgate.netjensenlab.orgwindows.net

Extraction and Purification Techniques from Puerariae flos

The isolation of this compound from Puerariae flos typically involves extraction followed by purification steps. This compound has been isolated from methanol (B129727) extracts of Puerariae Flos. researchgate.net

Research into the extraction of compounds from Puerariae Flos has explored various solvent systems. Studies on the extraction yield of Puerariae Flos using different concentrations of ethanol (B145695) in water showed that a 60% ethanol concentration provided the highest yield for general extracts. scielo.br Other techniques for extracting isoflavones from Pueraria species, such as Kudzu root, include organic solvent extraction, ultrasonic-assisted extraction (UAE), microwave extraction (MAE), and heating reflux. mdpi.com

Purification techniques for isolating this compound and other isoflavones from Pueraria sources often involve chromatographic methods. Repeated chromatography has been employed in the isolation process. researchgate.netresearchgate.net Additionally, reverse flash chromatography has been used to obtain this compound derivatives after synthesis and purification. nih.gov Solid phase extraction is also utilized in the pretreatment of Puerariae Flos samples before analysis by techniques like UPLC-MS/MS. frontiersin.org

Chromatographic Separation Techniques for this compound Enrichment

Chromatographic separation is a crucial step in enriching and isolating this compound from complex botanical extracts. nih.govgwdguser.de Techniques such as Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are used for analyzing the chemical composition of Puerariae Flos extracts and have identified this compound among other bioactive compounds. researchgate.netfrontiersin.orgnih.govfrontiersin.org A common stationary phase for this type of analysis is a C18 column. nih.govfrontiersin.org

While not specifically for this compound, ion exchange chromatography utilizing macroporous resin has been described for the extraction and separation of puerarin, another compound found in Pueraria species. google.commeckey.com General chromatographic methods applicable to the separation of natural compounds include column chromatography, thin-layer chromatography (TLC), paper chromatography, gas chromatography, ion exchange chromatography, gel permeation chromatography, high-pressure liquid chromatography (HPLC), and affinity chromatography. journalagent.com

Discovery and Isolation from Microbial Sources

Beyond botanical sources, this compound has also been discovered and isolated from microorganisms. gwdguser.de

This compound-Producing Actinomycetes Strains

This compound has been isolated from specific strains of Actinomycetes. Notably, Streptomyces sp. isolate GW39/1530 has been identified as a this compound producer. gwdguser.de Actinomycetes, particularly members of the Streptomyces genus, are widely recognized for their ability to produce a diverse array of secondary metabolites, including numerous antibiotics and other bioactive compounds. ijarbs.comjscimedcentral.comnih.govscielo.br The isolation of Actinomycetes from various environments, such as soil, is a common practice in the search for novel natural products. ijarbs.comjscimedcentral.comnih.gov

This compound-Producing Fungal Endophytes

While the isolation of this compound from a Streptomyces strain (an actinomycete) is documented gwdguser.de, one source mentions that a compound with the molecular formula C16H12O5, corresponding to this compound, was identified through dereplication from marine-derived endophytic fungi, although the predicted producing strain was an actinomycete. mdpi-res.com Endophytic fungi, which live within plant tissues, are known to produce a variety of bioactive molecules nih.govfrontiersin.org, but a strong direct link specifically to this compound production by fungal endophytes is not definitively established in the provided information.

Microbial Culture and Isolation Protocols

The isolation of microorganisms, including potential this compound producers like Actinomycetes, from natural sources such as soil involves specific protocols to obtain pure cultures. General bacterial isolation techniques include the use of various culture media, such as nutrient agar (B569324) (NA) or tryptic soy agar (TSA), which can be general or selective. seafdec.org.ph Methods like streak plating or pour plating are employed to separate individual microbial colonies and obtain pure cultures. seafdec.org.ph

Once isolated, pure microbial cultures can be maintained and preserved for future study through methods such as sub-culturing on fresh media, deep-freezing in the presence of cryoprotectants like glycerol, or drying. seafdec.org.phrlsycollegebettiah.ac.in For the production of secondary metabolites like this compound from microbial sources, mass cultivation of the identified producing strain is undertaken in suitable liquid media. Following cultivation, the desired metabolites are extracted from the culture broth. ijarbs.com Sterilization of culture media is essential and can be achieved through autoclaving or filtration for heat-sensitive components. rlsycollegebettiah.ac.in Obtaining and working with pure cultures is fundamental for the study of microbial characteristics and the production of their secondary metabolites. seafdec.org.phrlsycollegebettiah.ac.in

Synthetic Strategies and Rational Derivative Design of Kakkatin Analogues

Chemical Synthesis of Kakkatin and Core Isoflavonoid (B1168493) Scaffolds

The chemical synthesis of this compound and other isoflavones relies on established methods for constructing the characteristic 3-phenylchromen-4-one core. While a specific total synthesis of this compound is not extensively detailed in publicly available literature, its synthesis would follow well-trodden pathways for isoflavone (B191592) construction. Key strategies include the deoxybenzoin (B349326) route and various coupling reactions.

The deoxybenzoin route is a classical and versatile method. rsc.org It involves the C-acylation of a protected 2,4-dihydroxy-5-methoxyacetophenone with a suitable benzoic acid derivative corresponding to the B-ring of this compound. The resulting deoxybenzoin intermediate then undergoes cyclization with a formylating agent, such as N,N-dimethylformamide-dimethylacetal (DMF-DMA), to furnish the chromone (B188151) ring. Subsequent deprotection of the hydroxyl groups would yield this compound.

Another powerful strategy involves metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. nih.govnih.gov This approach typically starts with a pre-functionalized chromone ring, for instance, a 3-halochromone. This intermediate can be coupled with an appropriately substituted boronic acid (in this case, 4-hydroxyphenylboronic acid) in the presence of a palladium catalyst to form the C3-aryl bond, a key feature of isoflavones. This method offers the advantage of modularity, allowing for the late-stage introduction of the B-ring.

Other notable methods for constructing the isoflavone scaffold include:

Oxidative rearrangement of chalcones : This biomimetic approach mimics the natural biosynthetic pathway of isoflavones. rsc.org

Negishi and Stille cross-coupling reactions : These provide alternative metal-catalyzed methods for forming the crucial C3-aryl bond. rsc.org

Derivatization Approaches for this compound Analogues

The rational design and synthesis of this compound analogues aim to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Derivatization strategies primarily focus on modifying the existing functional groups and introducing new substituents at various positions on the isoflavone scaffold.

Targeted Functional Group Modification

The phenolic hydroxyl groups at the C6 and C4' positions of this compound are primary targets for modification. These groups can be readily alkylated, acylated, or glycosylated to modulate the compound's polarity, solubility, and interaction with biological targets.

A notable example is the synthesis of a this compound derivative, designated as HK, where the C6 phenolic hydroxyl group is modified. In this synthesis, this compound is treated with hept-6-yn-1-yl ethanesulfonate (B1225610) in the presence of a base like potassium carbonate in N,N-dimethylformamide (DMF) to introduce a hept-6-yn-1-yloxy group at the C6 position. This targeted modification was designed to explore the impact of this specific substituent on the anti-tumor activity of this compound.

Introduction of Diverse Substituents for Enhanced Activity

To systematically explore the structure-activity relationships (SAR) of this compound, a variety of substituents can be introduced onto the isoflavone core. This can be achieved by utilizing appropriately substituted starting materials in the initial synthesis or by post-synthetic modification of the this compound scaffold. For instance, different arylboronic acids can be employed in a Suzuki-Miyaura coupling to introduce diverse B-rings. Similarly, variations in the starting acetophenone (B1666503) can lead to different substitution patterns on the A-ring.

The introduction of moieties such as halogens, alkyl chains, and heterocyclic rings can significantly influence the biological activity of the resulting analogues.

Multi-step Synthetic Pathways for this compound Derivatives

The creation of more complex and diverse this compound derivatives often requires multi-step synthetic pathways. These sequences can involve a combination of scaffold formation and subsequent functionalization steps. For instance, a multi-step synthesis could begin with the construction of a selectively protected this compound precursor. This allows for the regioselective modification of one hydroxyl group while others remain protected. Subsequent deprotection and further functionalization at a different position can lead to the generation of analogues with multiple, distinct modifications.

An exemplary multi-step pathway could involve:

Synthesis of a 6,4'-diprotected this compound core using standard isoflavone synthesis methods.

Selective deprotection of one of the hydroxyl groups.

Functionalization of the newly exposed hydroxyl group.

Deprotection of the second hydroxyl group.

Functionalization of the second hydroxyl group with a different substituent.

Such multi-step sequences provide access to a wide chemical space and enable a more thorough exploration of the SAR of this compound.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches combine the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. In the context of this compound and its analogues, enzymes can be employed for regioselective and stereoselective modifications that are often challenging to achieve through purely chemical means.

Lipases are particularly useful for the regioselective acylation and deacylation of polyhydroxylated compounds like isoflavones. mdpi.comnih.gov For instance, a lipase (B570770) could be used to selectively acylate the 4'-hydroxyl group of this compound, leaving the 6-hydroxyl group available for other chemical modifications. This enzymatic step can circumvent the need for complex protection and deprotection sequences. A green biocatalytic approach using lipase has been developed for the synthesis of 3-selanyl-isoflavones through the selenylation/cyclization of 2-hydroxyphenyl enaminones and diphenyl diselenide. mdpi.com

Glycosyltransferases are another class of enzymes with significant potential in the synthesis of this compound derivatives. nih.gov These enzymes can catalyze the transfer of sugar moieties to the phenolic hydroxyl groups of this compound, leading to the formation of glycosides. Enzymatic glycosylation is often highly regioselective and stereoselective, providing access to specific glycosides that may have improved solubility and bioavailability.

Combinatorial Chemistry Approaches for this compound Derivative Libraries

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of related compounds, which can then be screened for biological activity. This approach is well-suited for the systematic exploration of the SAR of this compound.

Solution-phase parallel synthesis has been successfully employed to create libraries of isoflavone derivatives. In this approach, a common isoflavone scaffold is reacted with a diverse set of building blocks in a parallel fashion, typically in a multi-well plate format. This allows for the efficient generation of a large number of analogues with variations at specific positions.

For example, a library of this compound analogues could be synthesized by taking a common this compound precursor and reacting it with a variety of alkyl halides or acyl chlorides to generate a library of ethers or esters at the C6 and C4' positions. The resulting library can then be subjected to high-throughput screening to identify compounds with enhanced activity.

In Vitro Bioactivity Investigations and Molecular Mechanistic Elucidation

Anti-Proliferative and Cytostatic Activities in Cellular Systems

Studies have explored the anti-proliferative and cytostatic effects of Kakkatin in different cancer cell models, primarily focusing on hepatocellular carcinoma and gastric cancer.

In vitro studies on the human hepatocellular carcinoma (HCC) cell line SMMC-7721 have demonstrated the anti-proliferative activity of this compound. nih.gov The inhibitory effect of this compound on the viability of SMMC-7721 cells was quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value for this compound in this cell line was found to be 76.93 μM. nih.gov Further research has led to the synthesis of this compound derivatives to enhance this anti-tumor activity. nih.govnih.govresearchgate.net For instance, a derivative known as HK showed a significantly lower IC50 value of 2.5 μM in the same cell line, indicating a nearly 30-fold increase in inhibitory activity against HCC cells compared to the parent compound. nih.govnih.gov

Table 1: Anti-proliferative Activity of this compound and its Derivative in Hepatocellular Carcinoma Cells

Compound Cell Line IC50 (μM)
This compound SMMC-7721 76.93
HK (this compound derivative) SMMC-7721 2.5
Cisplatin (B142131) (Control) SMMC-7721 Not specified

The anti-proliferative effects of this compound have also been assessed in the human gastric cancer cell line MGC803. nih.gov In these cells, the IC50 value of this compound was found to be similar to that of its derivative, HK. nih.govnih.gov This suggests that while derivatization of this compound significantly enhances its activity against hepatocellular carcinoma cells, a similar enhancement is not observed in the context of the MGC803 gastric cancer cell line. nih.gov

Table 2: Comparative Anti-proliferative Activity in Gastric Cancer Cells

Compound Cell Line IC50 (μM)
This compound MGC803 Similar to HK
HK (this compound derivative) MGC803 Similar to this compound

Comparative studies of this compound and its derivatives have provided insights into its potential anti-tumor specificity. The significant difference in the enhancement of activity of its derivative, HK, against hepatocellular carcinoma cells (SMMC-7721) versus gastric cancer cells (MGC803) suggests a degree of specificity in its mechanism of action. nih.govsemanticscholar.org While this compound itself shows activity in both cell lines, the dramatic increase in potency of its derivative in liver cancer cells points towards a molecular target or pathway that is more critical or accessible in this type of cancer. nih.gov This suggests that the anti-tumor activity of this compound's structural scaffold may be particularly amenable to modification for targeting hepatocellular carcinoma. semanticscholar.org

While much of the detailed mechanistic work has been conducted on this compound derivatives, these studies provide a basis for understanding the potential mechanisms of this compound itself. For instance, the this compound derivative HK has been shown to induce G2/M phase cell cycle arrest in SMMC-7721 cells in a concentration-dependent manner. nih.govnih.gov This suggests that the molecular framework of this compound may have the ability to interfere with the cell cycle machinery, leading to a halt in cell division.

Research has indicated that this compound and its derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govwjgnet.com Studies on the derivative HK demonstrated that it promotes apoptosis in SMMC-7721 cells in a dose- and time-dependent manner. nih.gov This induction of apoptosis is a key mechanism for its anti-tumor effects. wjgnet.com The pro-apoptotic activity of the this compound scaffold is thought to be related to the upregulation of specific target proteins. nih.govnih.gov

Cellular Migration and Invasion Inhibition Studies

The potential of this compound and its derivatives to inhibit cancer cell migration and invasion has also been a focus of investigation. nih.govwjgnet.com The this compound derivative, HK, has been shown to significantly inhibit the migration and invasion of SMMC-7721 hepatocellular carcinoma cells. nih.gov This suggests that the core structure of this compound may interfere with cellular processes essential for metastasis. wjgnet.com The inhibitory effect on cell migration was observed to be dependent on both the dose of the compound and the duration of exposure. nih.gov

Molecular Target Identification and Pathway Analysis

The isoflavone (B191592) polyphenolic compound this compound, isolated from the flower of Puerariae flos, has been the subject of investigations to elucidate its molecular mechanism of action, with a significant focus on its influence over cellular signaling pathways. nih.gov Research, particularly involving derivatives of this compound, has pinpointed its modulatory effects on key proteins involved in critical cell signaling cascades. nih.gov

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a ubiquitous and essential intracellular system that regulates a vast array of cellular functions, including growth, differentiation, and metabolism. nih.govnih.gov This pathway is initiated when an extracellular signal activates adenylyl cyclase to convert ATP into cAMP. nih.gov The primary intracellular effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates numerous target proteins and transcription factors, thereby evoking specific cellular responses. nih.govnih.gov

Pharmacological studies involving a synthesized derivative of this compound, identified as HK, have demonstrated that its biological effects are predominantly linked to the cAMP signaling pathway. nih.gov Pathway enrichment analysis confirmed that the compound's impact on hepatocellular carcinoma cells primarily involved the cAMP signaling pathway, highlighting it as a central axis for this compound's mechanism of action. nih.gov The compound exerts its influence by modulating the expression of key regulatory proteins within this cascade. nih.gov

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides, such as cAMP, thus playing a critical role in terminating or dampening cAMP-mediated signaling. nih.gov Phosphodiesterase 3B (PDE3B) is a specific isoform of this enzyme family. By hydrolyzing cAMP, PDE3B effectively regulates the intracellular concentration of this second messenger and, consequently, the activity of PKA. nih.gov

Investigations into the molecular mechanism of a this compound derivative revealed that its activity is significantly associated with the upregulation of the PDE3B target protein. nih.gov This finding suggests that this compound's bioactivity involves tightening the regulation of cAMP levels through enhanced PDE3B expression, which in turn modulates downstream PKA-dependent events. nih.gov

Nuclear Factor Kappa B Subunit 1 (NFKB1) is a component of the NF-κB family of transcription factors, which are master regulators of immune and inflammatory responses, cell proliferation, and survival. nih.gov The NFKB1 gene encodes the p105 protein, which is processed to the p50 subunit. nih.gov

Alongside PDE3B, NFKB1 has been identified as a key target protein in the mechanism of action of this compound's derivative. nih.gov Experimental results have shown that the compound's anti-tumor effects are linked to the upregulation of NFKB1. nih.gov This modulation of NFKB1 within the context of the cAMP pathway points to a complex regulatory network through which this compound exerts its cellular effects. nih.gov

Table 1: Key Molecular Targets of this compound Derivative in the cAMP Pathway

Target Protein Gene Name Function Observed Effect Reference
Phosphodiesterase 3B PDE3B Enzyme that hydrolyzes cAMP, downregulating cAMP signaling. Upregulation nih.gov
Nuclear Factor Kappa B Subunit 1 NFKB1 Transcription factor subunit involved in inflammation and cell survival. Upregulation nih.gov

While direct binding studies of this compound with Adrenoceptor Beta 1 (ADRB1) and Protein Kinase cAMP-Activated Catalytic Subunit Beta (PRKACB) have not been detailed, their roles as integral components of the cAMP pathway make them relevant to its mechanism. ADRB1 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cAMP levels. nih.gov This action initiates the signaling cascade.

PRKACB is a catalytic subunit of PKA, the primary downstream effector of cAMP. nih.govwikipedia.orggenecards.org When cAMP concentrations rise, cAMP binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits like PRKACB. wikipedia.orgfrontiersin.org These active subunits then phosphorylate specific substrate proteins, leading to diverse cellular responses. frontiersin.org Given that this compound's mechanism involves the upregulation of PDE3B, which degrades cAMP, it indirectly influences the activation state of PRKACB by modulating the availability of its activator, cAMP. nih.gov

Network pharmacology is a computational approach used to understand drug action and identify potential targets from a holistic, network-based perspective. nih.gov Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, often used to predict the binding affinity between a small molecule and a target protein. nih.gov

These computational methods were employed to explore the potential mechanism of a this compound derivative on hepatocellular carcinoma cells. nih.gov Network prediction and subsequent molecular docking analyses were instrumental in identifying PDE3B and NFKB1 as the primary targets within the cAMP pathway. nih.gov These predictions were later validated through experimental assays, which confirmed the upregulation of these targets. nih.gov

Other Investigated Biological Activities (non-clinical)

Beyond mechanistic pathway analysis, the biological activities of this compound and its derivatives have been investigated in non-clinical, in vitro settings, primarily focusing on anti-tumor properties. nih.gov A synthesized derivative of this compound, referred to as HK, was evaluated for its efficacy against cancer cell lines. nih.gov

Compared to the parent this compound compound, the HK derivative showed a significantly enhanced inhibitory activity against hepatocellular carcinoma (HCC) SMMC-7721 cells, with an IC₅₀ value of 2.5 μM. nih.gov This effect was approximately 30 times greater than that of the unmodified this compound. nih.gov The derivative also demonstrated a more potent tumor inhibition effect than the conventional chemotherapy drug cisplatin in this cell line. nih.gov However, the modification did not lead to a significant increase in inhibitory activity against gastric cancer MGC803 cells. nih.gov

Further investigations revealed that the this compound derivative significantly inhibits the cloning, invasion, and metastasis of HCC SMMC-7721 cells. nih.gov Mechanistically, it was found to induce apoptosis (programmed cell death) and cause G2/M phase cell cycle arrest in these cancer cells. nih.gov

Table 2: Non-Clinical Anti-Tumor Activity of a this compound Derivative (HK)

Activity Cell Line Key Findings Reference
Cytotoxicity HCC SMMC-7721 IC₅₀ value of 2.5 μM; ~30-fold more active than this compound; more potent than cisplatin. nih.gov
Gastric Cancer MGC803 No significant increase in inhibitory activity compared to this compound. nih.gov
Anti-proliferative HCC SMMC-7721 Significantly inhibited cell cloning. nih.gov
Anti-metastatic HCC SMMC-7721 Significantly inhibited cell invasion and metastasis. nih.gov
Cell Cycle Regulation HCC SMMC-7721 Induced G2/M phase cell cycle arrest. nih.gov
Apoptosis Induction HCC SMMC-7721 Induced apoptosis. nih.gov

Hepatoprotective Research in Relevant Models

This compound, a bioflavonoid isolated from Puerariae flos, has been identified as a compound with notable hepatoprotective properties. nih.govnih.gov In vitro studies have primarily focused on its effects and the activities of its derivatives against hepatocellular carcinoma (HCC), a primary form of liver cancer. nih.govnih.govresearchgate.net

Research has explored the anti-tumor activities of this compound and a synthesized derivative, 6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one (HK), in human HCC cell lines, such as SMMC-7721, and in gastric cancer cells like MGC803. mdpi.comresearchgate.netnih.gov While both this compound and HK were evaluated, the derivative, HK, demonstrated significantly enhanced inhibitory activity against HCC cells. mdpi.com

Specifically, the IC₅₀ value of HK on SMMC-7721 cells was found to be approximately 2.5 μM, which was about 30 times more potent than the parent compound, this compound. mdpi.comnih.gov This anti-tumor effect was reported to be more effective than that of the conventional chemotherapeutic drug, cisplatin. researchgate.netmdpi.com The molecular mechanism behind this enhanced activity in HCC cells involves the upregulation of key target proteins, namely phosphodiesterase 3B (PDE3B) and nuclear factor kappa B subunit 1 (NFKB1), which are integral to the cAMP signaling pathway. nih.govmdpi.comnih.gov The modulation of these targets by the this compound derivative leads to the inhibition of cancer cell proliferation, invasion, and migration. nih.govmdpi.com Furthermore, the derivative was shown to induce apoptosis and cause G2/M cell cycle arrest in the SMMC-7721 cells. mdpi.comnih.gov

These findings underscore the potential of this compound and its analogs as subjects for further preclinical and clinical investigation to establish their therapeutic utility in the context of liver cancer. nih.govnih.gov

Table 1: Summary of In Vitro Hepatoprotective and Anti-Tumor Research on this compound and its Derivative

Compound Cell Line Bioactivity Key Findings Molecular Mechanism
This compound SMMC-7721 (HCC) Hepatoprotective, Anti-tumor Serves as a parent compound for more potent derivatives. Baseline activity, less potent than its derivative.
HK (this compound Derivative) SMMC-7721 (HCC) Anti-tumor IC₅₀ value of 2.5 μM; ~30 times more potent than this compound; More effective than cisplatin. Inhibits proliferation, invasion, and metastasis; Induces apoptosis and G2/M cell cycle arrest. Upregulation of PDE3B and NFKB1 target proteins in the cAMP signaling pathway.

| HK (this compound Derivative) | MGC803 (Gastric Cancer) | Anti-tumor | No significant increase in inhibitory activity compared to this compound. | - |

Antimicrobial Activity Studies

Based on the available research, there are no specific in vitro studies detailing the antimicrobial, antibacterial, or antifungal activities of the chemical compound this compound. The primary focus of the existing scientific literature has been on its hepatoprotective and anti-tumor properties.

Advanced Analytical Characterization of Kakkatin and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The precise arrangement of atoms and functional groups within the Kakkatin molecule has been determined using a combination of powerful spectroscopic methods. These techniques provide a detailed fingerprint of the compound, allowing for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound. By measuring the magnetic properties of hydrogen nuclei, ¹H NMR provides detailed information about the chemical environment of each proton within the molecule.

For isoflavones, the chemical shifts of protons are characteristic. For instance, the proton at the C-2 position of the C-ring in isoflavones isolated from Pueraria species typically resonates in the downfield region of the spectrum, generally between δ 8.2 and 8.5 ppm. This is due to the deshielding effect of the neighboring oxygen atom and the aromatic ring system. Other protons on the A and B rings exhibit distinct chemical shifts and coupling patterns that are invaluable for confirming the substitution pattern of this compound and its derivatives.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Isoflavone (B191592) Protons

Proton PositionTypical Chemical Shift (ppm)
H-28.2 - 8.5
Aromatic (A & B rings)6.5 - 8.0
Methoxy (B1213986) (-OCH₃)3.8 - 4.0

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the isoflavone.

Mass Spectrometry (MS) and High-Resolution Variants (e.g., LC-MS, RRLC-ESI-MSn)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, enabling the confident determination of the molecular formula.

When coupled with liquid chromatography (LC-MS), this technique allows for the separation of this compound from complex mixtures prior to mass analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, typically observed as [M+H]⁺ or [M-H]⁻ ions.

Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural insights by inducing fragmentation of the molecular ion. The resulting fragmentation patterns are characteristic of the isoflavone core and can be used to identify the compound and its derivatives. Common fragmentation pathways for isoflavones involve the cleavage of the C-ring, leading to characteristic product ions that reveal the substitution patterns on the A and B rings. The synthesis of this compound derivatives has been monitored using techniques like Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule and is particularly useful for characterizing the conjugated system of the isoflavone core. Isoflavones typically exhibit two major absorption bands in their UV-Vis spectra.

Band I , which appears in the range of 310-330 nm, is associated with the B-ring cinnamoyl system.

Band II , observed between 245-295 nm, is attributed to the A-ring benzoyl system.

The exact position and intensity of these absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis. This makes UV-Vis spectroscopy a valuable tool for preliminary identification and for monitoring reactions involving the isoflavone chromophore.

Table 2: Characteristic UV-Vis Absorption Bands for Isoflavones

Absorption BandWavelength Range (nm)Associated Structural Feature
Band I310 - 330B-ring cinnamoyl system
Band II245 - 295A-ring benzoyl system

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound from natural sources or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and purity assessment of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the separation of isoflavones.

The composition of the mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol (B129727), can be optimized to achieve efficient separation of this compound from other related compounds. The retention time of this compound in an HPLC system is a characteristic parameter that can be used for its identification and quantification. The purity of the isolated compound is determined by analyzing the peak area of this compound relative to the total peak area in the chromatogram.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of this compound derivatives. A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase.

The separation is based on the differential partitioning of the components between the stationary and mobile phases. The positions of the spots corresponding to the starting materials, intermediates, and the final product (visualized under UV light or with a staining agent) are compared to monitor the consumption of reactants and the formation of the desired product. The retention factor (Rf) value for each spot is a characteristic property under a given set of chromatographic conditions. TLC has been utilized to monitor the synthesis of derivatives of this compound.

Table 3: Summary of Analytical Techniques for this compound Characterization

TechniqueApplicationKey Information Obtained
¹H NMRStructural ElucidationChemical environment of protons, connectivity
Mass SpectrometryStructural ElucidationMolecular weight, elemental composition, fragmentation pattern
UV-Vis SpectroscopyCharacterizationElectronic transitions, conjugated system
HPLCPurity Assessment, IsolationPurity, retention time, separation from impurities
TLCReaction MonitoringReaction progress, identification of components

Advanced Hyphenated Analytical Methodologies for this compound and Its Derivatives

The structural elucidation and characterization of this compound and its derivatives rely on advanced analytical techniques that couple chromatographic separation with sophisticated spectroscopic detection. These hyphenated methodologies provide a high degree of sensitivity and specificity, which is essential for the analysis of complex mixtures, such as plant extracts, and for the unambiguous identification of novel synthetic compounds. Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often combined with Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools in this field.

UPLC-QTOF-MS Characterization of this compound

Recent research on the chemical constituents of Puerariae Flos, the natural source of this compound, has utilized UPLC-QTOF-MS to identify and characterize a wide range of isoflavones. In these studies, this compound was identified among 25 other isoflavones. The high-resolution mass spectrometry data allows for the determination of the elemental composition and the study of fragmentation patterns, which are crucial for structural confirmation.

The analysis of this compound using UPLC-QTOF-MS provides key data points for its identification. The retention time (tR), the accurate mass of the protonated molecule ([M+H]⁺), and its MS/MS fragmentation pattern are unique identifiers.

Table 1: UPLC-QTOF-MS Data for this compound

Parameter Value
Retention Time (tR) 14.52 min
Calculated Mass [M+H]⁺ 299.0556
Measured Mass [M+H]⁺ 299.0554

The fragmentation pattern observed in the MS/MS spectrum of this compound provides structural insights. The initial loss of a methyl group (CH₃) from the protonated molecule results in the fragment at m/z 284.0321. Further fragmentation can lead to the other observed ions, which are characteristic of the isoflavone core structure.

Characterization of this compound Derivatives

The synthesis of novel derivatives of this compound is an active area of research, aimed at exploring new biological activities. The characterization of these new chemical entities is a critical step to confirm their structure. A combination of mass spectrometry and NMR spectroscopy is typically employed for this purpose.

One such derivative, 6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one, has been synthesized and characterized. Its structure was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy.

Table 2: Analytical Data for the this compound Derivative: 6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one

Technique Data
ESI-MS Calculated [M+H]⁺: 379.1540; Found: 378.9

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 9.55 (s, 1H), 8.37 (s, 1H), 7.37–7.45 (m, 3H), 7.21 (s, 1H), 6.77–6.83 (m, 2H), 4.06 (t, J = 6.5 Hz, 2H), 3.92 (s, 3H), 2.76 (t, J = 2.6 Hz, 1H), 2.16–2.23 (m, 2H), 1.74–1.83 (m, 2H), 1.49–1.57 (m, 4H) |

The ESI-MS data confirms the molecular weight of the synthesized derivative. The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) and coupling constants (J) allow for the assignment of each proton to its specific position in the molecular structure, confirming the successful addition of the hept-6-yn-1-yloxy group to the this compound scaffold.

Biosynthetic Pathways and Biotransformation Studies of Kakkatin

Biosynthesis of Kakkatin as an Isoflavone (B191592) in Botanical Sources

The biosynthesis of isoflavonoids like this compound is a branch of the core phenylpropanoid pathway, predominantly occurring in leguminous plants. ijcmas.comcabidigitallibrary.orgfrontiersin.org The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce a flavanone (B1672756) intermediate, such as naringenin (B18129). jmb.or.kr

The critical divergence from the main flavonoid pathway is catalyzed by the enzyme isoflavone synthase (IFS), a cytochrome P450 enzyme. ijcmas.comfrontiersin.org IFS facilitates an aryl migration of the B-ring from the 2-position to the 3-position of the flavanone C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov This intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone skeleton, such as daidzein (B1669772) or genistein (B1671435). nih.gov

This compound's specific structure suggests further enzymatic modifications of an isoflavone precursor. These late-stage tailoring reactions can include hydroxylation, glycosylation, and methylation, which are common in flavonoid biosynthesis and contribute to the vast diversity of these compounds in nature. encyclopedia.pub The synthesis of this compound likely involves specific hydroxylases and O-methyltransferases acting on a daidzein or genistein-like precursor to add the hydroxyl and methoxy (B1213986) groups at the required positions on the isoflavone scaffold.

The key enzymes involved in the foundational steps of isoflavone biosynthesis are summarized below.

EnzymeAbbreviationFunction in Isoflavone Biosynthesis
Phenylalanine ammonia-lyasePALCatalyzes the initial step, converting L-phenylalanine to cinnamic acid. encyclopedia.pub
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to produce p-coumaric acid. encyclopedia.pub
4-Coumarate:CoA ligase4CLActivates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA. encyclopedia.pub
Chalcone (B49325) synthaseCHSCondenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. cabidigitallibrary.orgfrontiersin.org
Chalcone isomeraseCHICatalyzes the stereospecific cyclization of naringenin chalcone to the flavanone naringenin. cabidigitallibrary.org
Isoflavone synthaseIFSThe key enzyme that redirects naringenin from the flavonoid to the isoflavonoid (B1168493) pathway, forming 2-hydroxyisoflavanone. cabidigitallibrary.orgfrontiersin.org
2-Hydroxyisoflavanone dehydrataseHIDDehydrates the 2-hydroxyisoflavanone intermediate to form the stable isoflavone core (e.g., genistein or daidzein). nih.gov

Microbial Biosynthesis and Production Pathways

Advances in synthetic biology and metabolic engineering have enabled the production of plant-derived isoflavonoids in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgresearchgate.net This approach offers a potential alternative to extraction from botanical sources, overcoming limitations related to plant growth and compound yield. frontiersin.org The strategy involves reconstructing the plant's biosynthetic pathway within the microorganism by introducing the necessary plant genes. researchgate.net

The heterologous production of isoflavones in microbes requires the functional expression of several key plant enzymes. frontiersin.org The core pathway involves introducing genes encoding enzymes like PAL, C4H, 4CL, CHS, and CHI to produce the flavanone precursor naringenin from simple carbon sources. jmb.or.kr

For isoflavone synthesis, the most critical step is the introduction and functional expression of isoflavone synthase (IFS). jmb.or.kr As a cytochrome P450 enzyme, IFS requires a companion cytochrome P450 reductase (CPR) to transfer electrons from NADPH for its catalytic activity. jmb.or.kr To ensure efficient electron transfer and improve product yield in microbial hosts, researchers have often engineered fusion proteins where IFS is directly linked to a CPR. jmb.or.kr Following the action of IFS, the 2-hydroxyisoflavanone dehydratase (HID) is also co-expressed to complete the formation of the isoflavone backbone. researchgate.net

Enhancing the production of a specific isoflavone like this compound in a microbial system requires multifaceted genetic engineering strategies. researchgate.netmdpi.com Initial efforts focus on optimizing the production of the core isoflavone precursors, genistein or daidzein. This is achieved by increasing the intracellular supply of precursors like malonyl-CoA and the aromatic amino acids L-phenylalanine or L-tyrosine. frontiersin.org

Further strategies to boost production include:

Gene Overexpression: Increasing the expression levels of rate-limiting enzymes in the pathway. nih.gov

Pathway Balancing: Modulating the expression of different pathway genes to avoid the accumulation of toxic intermediates and ensure a smooth metabolic flux towards the final product. frontiersin.org

Host Strain Engineering: Modifying the host's native metabolism to direct more resources towards the engineered pathway. nih.gov

To produce this compound specifically, the engineered microbial strain producing a precursor like genistein would need to be further modified. This would involve identifying and introducing the specific plant genes that encode the tailoring enzymes—such as a 6-hydroxylase and a 7-O-methyltransferase—responsible for converting the precursor into the final this compound structure. nih.gov The selection and optimization of these tailoring enzymes are crucial for achieving efficient and specific production.

Biotransformation and Metabolism Studies (non-human, ex vivo models)

Biotransformation is the metabolic process by which living organisms modify chemical compounds. nih.gov For isoflavones like this compound, this process begins in the gastrointestinal tract and continues in tissues such as the liver. Non-human and ex vivo models, including intestinal microflora cultures and liver microsomes, are essential tools for studying these metabolic pathways. nih.govresearchgate.net

In nature, isoflavones often exist as glycosides (bound to a sugar molecule). The initial and most significant step in their metabolism occurs in the intestine, mediated by the gut microbiota. mdpi.com Intestinal bacteria produce enzymes, such as β-glucosidases, that cleave the sugar moiety from the isoflavone glycoside, releasing the aglycone form (like this compound). mdpi.com This deglycosylation is generally required for the compound to be absorbed through the intestinal wall.

The intestinal microflora can further metabolize isoflavone aglycones. mdpi.com For example, the well-studied isoflavone daidzein can be converted by specific gut bacteria into metabolites like equol, which has different biological properties from its parent compound. researchgate.net It is plausible that this compound undergoes similar biotransformation by the gut microbiota, leading to the formation of various metabolites through reactions like reduction or demethylation.

Once absorbed, isoflavones undergo extensive Phase I and Phase II metabolism, primarily in the liver. nih.govyoutube.com These enzymatic reactions modify the compound to increase its water solubility and facilitate its excretion from the body. longdom.orguomus.edu.iq

Phase I Reactions: These reactions introduce or expose functional groups. For isoflavones, common Phase I reactions include hydroxylation, reduction of ketone groups, and O-demethylation, often catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.govresearchgate.net

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the isoflavone or its Phase I metabolite. upol.cz This significantly increases polarity. longdom.org The primary Phase II reactions for isoflavones are:

Glucuronidation: The most common conjugation pathway, where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl groups on the this compound molecule. longdom.orgupol.cz

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to a hydroxyl group. longdom.org

Methylation: Methyltransferases (MTs) can add a methyl group, a reaction catalyzed by enzymes like catechol-O-methyltransferase (COMT). uomus.edu.iqresearchgate.net

The specific metabolites formed depend on the structure of this compound and the complement of metabolic enzymes present in the ex vivo model system (e.g., liver microsomes from rat, mouse, or dog). nih.gov

The major metabolic pathways are summarized in the table below.

Metabolic PhaseReaction TypeKey Enzyme FamilyGeneral Function
Phase IHydroxylation, Reduction, DemethylationCytochrome P450 (CYP)Exposes or introduces polar functional groups. researchgate.net
Phase II (Conjugation)GlucuronidationUDP-glucuronosyltransferases (UGTs)Attaches glucuronic acid to increase water solubility for excretion. upol.cz
SulfationSulfotransferases (SULTs)Attaches a sulfate (B86663) group to increase polarity. upol.cz
MethylationMethyltransferases (MTs)Attaches a methyl group, altering biological activity and solubility. researchgate.net

Structure Activity Relationship Sar Studies of Kakkatin and Its Derivatives

Impact of Structural Modifications on Bioactivity Profiles

Structural modifications of kakkatin have been explored to improve its anti-tumor activity. One notable derivative is 6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one, referred to as HK. nih.govresearchgate.netnih.gov This derivative was synthesized by introducing a hept-6-yn-1-yl ethanesulfonate (B1225610) group at the phenolic hydroxyl position of this compound. nih.govresearchgate.netwjgnet.comnih.gov

Studies comparing the activity of this compound and HK have shown a significant impact of this modification on bioactivity profiles, particularly against different cancer cell lines. While the inhibitory activity of HK on gastric cancer MGC803 cells was similar to that of this compound, its inhibitory activity against hepatocellular carcinoma (HCC) SMMC-7721 cells was dramatically increased. nih.govresearchgate.netnih.govnih.gov The IC₅₀ value for HK against SMMC-7721 cells was reported to be 2.5 μM, which is approximately 30 times lower than that of this compound (76.93 μM). nih.govwjgnet.com This indicates that the structural modification led to a substantial enhancement in potency and suggests a potential specificity of HK towards HCC cells. nih.govnih.gov

The enhanced activity of HK against HCC SMMC-7721 cells is associated with its ability to significantly inhibit cell cloning, invasion, and metastasis, as well as induce apoptosis and G2/M cell cycle arrest. nih.govresearchgate.netnih.gov This contrasts with the reported effects of the parent compound, this compound, highlighting the critical role of the introduced substituent in modulating the biological effects.

The following table summarizes the comparative inhibitory activity of this compound and its derivative HK against specific cancer cell lines:

CompoundCell LineIC₅₀ (μM)Fold Change vs. This compound
This compoundMGC803 (Gastric)Similar-
HKMGC803 (Gastric)Similar-
This compoundSMMC-7721 (HCC)76.931
HKSMMC-7721 (HCC)2.50~30-fold decrease

Note: "Similar" indicates that specific IC₅₀ values for this compound against MGC803 cells were not provided in direct comparison, but the activity was stated to be similar to HK against this cell line. nih.gov

Identification of Key Pharmacophores for Target Interactions

The enhanced anti-tumor activity of the this compound derivative HK is linked to its interaction with specific molecular targets. Research suggests that the mechanism of action of HK on HCC SMMC-7721 cells is mainly related to the upregulation of PDE3B and NFKB1 target proteins in the cAMP pathway. nih.govresearchgate.netnih.govnih.govresearchgate.net These proteins are known to regulate cellular processes such as apoptosis, migration, and invasion. wjgnet.comnih.gov

While the specific pharmacophores of this compound and its derivatives haven't been exhaustively defined in the provided context, the significant increase in activity observed with the introduction of the hept-6-yn-1-yl ethanesulfonate group in HK points to the importance of this structural element for enhanced interaction with targets like PDE3B and NFKB1. nih.govwjgnet.com Pharmacophore identification aims to define the essential features of a molecule required for its biological activity and binding to a target. thescipub.comresearchgate.netdovepress.com In the case of HK, the modified phenolic hydroxyl group at the 6-position appears to be a key structural feature contributing to its improved potency against HCC cells. nih.govwjgnet.com

Computational Modeling and Molecular Dynamics in SAR Analysis

Computational modeling, particularly molecular docking and molecular dynamics simulations, has been employed to explore the potential mechanisms of action and target interactions of this compound derivatives like HK. nih.govwjgnet.comresearchgate.net

Molecular docking studies have been used to characterize the interaction between target proteins and HK. nih.gov These studies aim to predict the binding affinity and the specific amino acid residues involved in the interaction. For HK, molecular docking has been performed with potential targets in the cAMP pathway, including PDE3B, adrenoceptor beta 1 (ADRB1), protein kinase cAMP-activated catalytic subunit beta (PRKACB), and nuclear factor kappa B subunit 1 (NFKB1). wjgnet.comwjgnet.com These studies help visualize how the derivative fits into the binding pockets of these proteins and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex. nih.govyangenebio.cn

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of protein-ligand complexes over time. mdpi.comuinjkt.ac.idfrontiersin.orgpeerj.com While specific MD simulation data for this compound or HK were not detailed in the provided search results, MD simulations are generally used in SAR analysis to assess the stability of the protein-ligand complex and how the ligand's conformation changes while bound to the target. mdpi.comuinjkt.ac.idmdpi.com Such simulations can further refine the understanding gained from static molecular docking by accounting for the flexibility of both the ligand and the protein.

Computational approaches like network pharmacology have also been utilized to explore the potential mechanisms of HK, predicting a correlation between HK and multiple targets in the treatment of SMMC-7721 cells, with GO and KEGG enrichment analyses identifying relevant pathways like the cAMP signaling pathway. nih.gov

Comparative Research and Emerging Applications of Kakkatin

Comparative Efficacy of Kakkatin and its Derivatives

Research has explored the anti-tumor efficacy of this compound and its synthetic derivatives, particularly against hepatocellular carcinoma (HCC) and gastric cancer cell lines. One notable this compound derivative is 6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one (HK). nih.govscispace.com Studies have compared the inhibitory activity of this compound and HK on gastric cancer MGC803 cells and HCC SMMC-7721 cells using methods like the MTT assay. nih.gov

The results indicate that while the half-maximal inhibitory concentration (IC50) values of this compound and HK on gastric cancer MGC803 cells were similar, the IC50 value of HK on HCC SMMC-7721 cells was significantly lower than that of this compound. nih.gov Specifically, the inhibitory activity of HK on HCC SMMC-7721 cells was reported to be nearly 30 times higher than that of this compound. nih.govwjgnet.com This suggests that the structural modification in HK, achieved by introducing a hept-6-yn-1-yl ethanesulphonate group to the phenolic hydroxyl group of this compound, can significantly enhance its inhibitory activity against certain cancer cell lines. nih.gov

Further experiments demonstrated that HK attenuated colony formation in HCC SMMC-7221 cells in a dose-dependent manner, inhibiting cell proliferation, migration, and invasion. wjgnet.com This enhanced activity of the derivative HK over the parent compound this compound highlights the potential for structural modifications to improve the therapeutic potential of natural compounds like this compound.

Comparison with Reference Compounds in Research Models

In research models, the anti-tumor activity of the this compound derivative HK has also been compared to that of reference compounds, such as cisplatin (B142131), a known chemotherapy drug. nih.govscispace.comwjgnet.com Studies evaluating the inhibitory activity on HCC SMMC-7721 cells found that the IC50 value of HK was lower than that of cisplatin. nih.gov This indicates that HK exhibited a superior tumor inhibition effect compared to cisplatin in this specific cell line model. nih.govwindows.net

The comparison with cisplatin underscores the potential of this compound derivatives as promising candidates for cancer therapy, particularly for HCC. These findings suggest that HK not only shows improved efficacy compared to this compound but also demonstrates a more potent inhibitory effect than a standard chemotherapeutic agent in in vitro models. nih.gov

Potential Beyond Anti-Tumor Research (e.g., antioxidant research)

Beyond its anti-tumor properties, this compound, as a polyphenolic compound and isoflavone (B191592), is associated with other biological activities, including antioxidant effects. wjgnet.comwjgnet.com Polyphenolic compounds are known for their diverse functions, such as anti-allergenic, anti-inflammatory, anti-microbial, antioxidant, antithrombotic, cardio protective, and vasodilatory effects. mdpi.com Flavonoids, a class of polyphenols that includes isoflavones like this compound, possess various medicinal benefits, including antioxidant, anti-inflammatory, antimicrobial, and hypoglycemic properties. nih.govresearchgate.net

Role in Traditional Medicine Contexts and Modern Pharmacological Validation

This compound is isolated from Pueraria flos, a plant with a long history of use in traditional Chinese medicine in China, Korea, and Japan. wjgnet.comresearchgate.net Traditionally, PF has been used for purposes such as lung clearing, spleen awakening, and relieving alcohol hangovers. wjgnet.comresearchgate.net In China, PF is extensively used for the management of alcohol-driven HCC. wjgnet.com

Modern pharmacological studies have begun to validate these traditional uses by investigating the biological activities of PF and its components. Research has shown that PF extracts exert antitumor activity by inhibiting cancer cell proliferation, invasion, and migration. wjgnet.comresearchgate.net PF also induces apoptosis in alcoholic HCC, targeting pathways such as the estrogen-receptor 1-extracellular signal-regulated kinases 1/2 signaling pathway. wjgnet.comresearchgate.net

This compound, as a bioflavonoid isolated from PF, is recognized for its hepatoprotective properties. wjgnet.comresearchgate.net The investigation into this compound and its derivatives, like HK, for their anti-tumor activity against HCC and gastric cancer cell lines represents a direct effort to provide modern pharmacological validation for the traditional uses of PF in treating liver-related conditions, including HCC. wjgnet.comresearchgate.net The finding that HK shows significant inhibitory effects on HCC cells and targets specific pathways like the cAMP pathway further supports the potential therapeutic value of PF components that has been recognized in traditional medicine for centuries. nih.govwjgnet.comresearchgate.net

The integration of traditional knowledge with modern chemical and pharmacological research is crucial for understanding the safe and effective use of medicinal plants and their components. biomedpharmajournal.org Studies on this compound exemplify this approach, bridging the gap between historical traditional medicine practices and contemporary scientific validation.

Data Table: Comparative Inhibitory Activity (IC50 values)

CompoundCell LineIC50 (µM)Reference
This compoundMGC803 (Gastric)Similar to HK nih.gov
HKMGC803 (Gastric)Similar to this compound nih.gov
This compoundSMMC-7721 (HCC)76.93 nih.gov
HKSMMC-7721 (HCC)2.5 nih.gov
CisplatinSMMC-7721 (HCC)Higher than HK nih.gov

Note: "Similar to HK/Kakkatin" indicates that specific numerical values were not provided for comparison in the source, but the activity was reported as similar.

Future Research Trajectories and Methodological Innovations for Kakkatin

Exploration of Diverse Cellular and Ex Vivo Models

The investigation of Kakkatin's effects necessitates the use of a variety of cellular and ex vivo models to accurately reflect its activity in different biological contexts. Studies on this compound derivatives, such as HK, have already utilized hepatocellular carcinoma (HCC) cell lines like SMMC-7721 and gastric cancer cell lines like MGC803 to evaluate antitumor activity nih.govresearchgate.net. Future research should expand upon these initial findings by exploring a broader range of liver cancer cell lines, including Huh 7, Huh 7.5, HepG2, Hep 3B, and MHCC97-H, to further validate the antitumor potential of this compound and its derivatives nih.gov.

Beyond established cell lines, the exploration of diverse cellular models can provide more nuanced insights. This includes the use of patient-derived cellular models, which offer the potential to understand the unique biological characteristics of individual tumors and their responses to treatment researchgate.net. These models, such as patient-derived organoids (PDOs), can replicate aspects of the tumor microenvironment and retain genetic heterogeneity, providing a more physiologically relevant platform for research compared to traditional 2D cell cultures researchgate.net.

Ex vivo models, which utilize living cells or tissues taken directly from an organism, are crucial as they retain more of the natural architecture and metabolic processes of the tissue, bridging the gap between in vitro and in vivo studies bmrat.org. Ex vivo angiogenesis assays, for instance, are important for exploring the complex interactions between molecular and cellular components in angiogenic processes under controlled settings bmrat.org. The application of ex vivo models in this compound research could involve studying its effects on tissue explants or precision-cut tissue slices from relevant organs, allowing for the assessment of its impact within a more complex cellular environment. While challenges exist in developing experimental models that perfectly replicate human conditions, the continued improvement and establishment of validated in vitro and ex vivo models, including those derived from human tissues, remain critical for advancing this compound research nih.gov.

Advanced 'Omics' Technologies in this compound Research

Advanced 'omics' technologies will be instrumental in unraveling the comprehensive molecular impact of this compound. These approaches allow for a global analysis of biological molecules, providing a deeper understanding of this compound's mechanisms of action and identifying potential biomarkers.

RNA Sequencing for Gene Expression Profiling

RNA sequencing (RNA-Seq) is a powerful tool for qualitatively and quantitatively studying the transcriptome, enabling the identification of the full catalog of transcripts, precise definition of gene structures, and accurate measurement of gene expression levels genewiz.comillumina.com. In this compound research, RNA-Seq can be employed to compare and identify the entire gene expression profile of cells or tissues treated with this compound or its derivatives versus untreated controls nih.gov. This can provide detailed insight into which genes, signaling pathways, and molecular markers are influenced by this compound in specific cell types, such as cancer cells nih.gov. RNA-Seq allows for the detection of changes in gene expression, which can indicate the activation or repression of specific biological processes in response to this compound treatment illumina.comjensenlab.org. The data generated from RNA-Seq can be used for differential gene expression analysis and pathway analysis, helping to elucidate the downstream effects of this compound at the transcriptional level qiagen.com.

Proteome Profiling for Protein Expression and Post-Translational Modifications

Proteome profiling, particularly using techniques like mass spectrometry-based proteomics, is essential for understanding the changes in protein expression and identifying post-translational modifications (PTMs) induced by this compound ekb.egscispace.comnih.gov. This compound derivatives have been shown to upregulate the expression of target proteins like NF-κB1 and PDE3B in the cAMP pathway, highlighting the importance of studying protein expression changes nih.govresearchgate.net. Proteome profiling of treated cells can provide a comprehensive view of how this compound affects the cellular protein landscape nih.gov.

Furthermore, proteomic approaches can help identify critical proteins involved in this compound's mechanism of action and potential resistance mechanisms nih.gov. Techniques such as Thermal Proteome Profiling (TPP) can provide insights into protein thermal stability, which can be altered by interactions with small molecules like this compound or by post-translational modifications kp.dkembopress.orgnih.gov. TPP, combined with multiplexed quantitative mass spectrometry, allows for monitoring the melting profiles of thousands of proteins, offering a unique perspective on protein state and interactions in their native context kp.dkembopress.org. Identifying PTMs is crucial because they control diverse biological processes and can significantly impact protein function alexkentsis.net. Advanced methods in mass spectrometry-based proteomics are being developed for the unbiased detection and analysis of protein modifications, which can be applied to this compound research to uncover novel regulatory mechanisms alexkentsis.net.

Mechanistic Investigations at the Sub-Cellular Level

Understanding the precise mechanisms by which this compound exerts its effects requires detailed investigations at the sub-cellular level. This involves exploring how this compound interacts with specific cellular components and organelles to trigger its observed biological responses. While the search results indicate that a this compound derivative (HK) affects target proteins in the cAMP pathway, leading to effects like cell cycle arrest and apoptosis in cancer cells, further research is needed to fully delineate the sub-cellular events involved nih.govresearchgate.net.

Development of Novel Analytical Methods for this compound Detection and Quantification

The accurate detection and quantification of this compound in various matrices are fundamental for both research and potential future applications. This necessitates the development and refinement of analytical methods with high sensitivity, selectivity, and accuracy ekb.egwoah.org. Chromatographic techniques, such as Liquid Chromatography (LC) and Gas Chromatography (GC), are extensively used for separating and identifying compounds based on their physical and chemical properties ekb.eg. LC is particularly well-suited for polar and non-volatile compounds like this compound, which is an isoflavone (B191592) polyphenolic compound researchgate.netekb.eg222.198.130.

Mass spectrometry (MS) techniques, often coupled with chromatography (e.g., LC-MS, GC-MS), provide highly sensitive and selective detection and quantification capabilities ekb.eg. Tandem mass spectrometry (MS/MS) can offer further structural information and improve specificity ekb.eg. The development of novel analytical methods for this compound should aim to achieve low limits of detection (LOD) and limits of quantification (LOQ) in relevant biological and environmental samples woah.orgthermoscientific.fr.

Future research in this area could focus on developing more efficient sample preparation techniques to isolate and concentrate this compound from complex matrices. Exploring advanced detection methods, such as charged aerosol detection or novel biosensors and nanomaterial-based approaches, could enhance sensitivity and broaden the range of detectable this compound analogues ekb.egthermoscientific.fr. Validation of these novel methods according to established guidelines is crucial to ensure their reliability and accuracy for quantitative analysis in various research contexts woah.org.

Sustainable Production and Biocatalysis for this compound and its Analogues

The sustainable production of this compound and its analogues is an important area for future research, particularly considering its origin from natural sources like Puerariae flos nih.govresearchgate.net. Traditional extraction methods from plants can be resource-intensive. Biocatalysis offers a promising and environmentally friendly alternative for the synthesis of complex molecules zhaw.chiipseries.orgrsc.org.

Biocatalytic processes utilize enzymes or microorganisms to catalyze chemical reactions, often under milder conditions compared to traditional chemical synthesis, reducing energy consumption and minimizing the use of harsh chemicals and solvents iipseries.orgmdpi.comgesundheitsindustrie-bw.de. Research into the sustainable production of this compound could involve identifying and engineering enzymes capable of catalyzing specific steps in its synthesis pathway or the synthesis of its analogues zhaw.chiipseries.org.

Future directions include the development of transdisciplinary concepts that integrate biocatalytic processes for the sustainable production of added-value chemicals like this compound zhaw.ch. This could involve exploring solid-state fermentation using agro-industrial residues as substrates for microbial production of this compound or its precursors mdpi.com. Furthermore, research into immobilizing enzymes on support materials or creating novel biocatalytic systems, such as porous enzyme foams, can improve catalyst stability, reusability, and efficiency for continuous production processes iipseries.orggesundheitsindustrie-bw.de. The goal is to develop scalable and economically viable biocatalytic routes for this compound and its derivatives that align with the principles of green chemistry and reduce the environmental footprint of their production rsc.orgmdpi.com.

Q & A

Q. Key Takeaways :

  • For Basic Research : Prioritize structural and synthetic reproducibility with rigorous spectral validation .
  • For Advanced Research : Employ meta-analytical and computational tools to resolve contradictions and refine mechanistic hypotheses .
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.